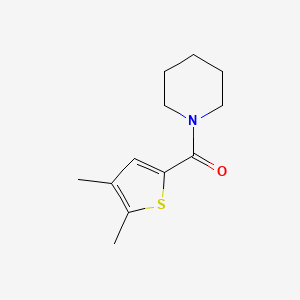
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone, also known as DMTP, is a chemical compound that belongs to the class of piperidinyl aryl ketones. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including GABA, glutamate, and opioid receptors. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has a range of biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been shown to exhibit analgesic activity by reducing pain perception in animal models of pain. Additionally, (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone also exhibits significant biological activity, making it a useful tool for investigating the mechanisms of various physiological processes. However, (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone. One area of interest is the development of novel drugs based on (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone for the treatment of various diseases, including epilepsy, chronic pain, and inflammation. Another area of interest is the use of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone as a building block for the synthesis of new organic molecules with potential applications in material science. Additionally, further studies are needed to fully understand the mechanisms of action of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone and its potential toxicity.
Méthodes De Synthèse
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 4,5-dimethyl-2-thiophenecarboxaldehyde with piperidine, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has been studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities in animal models. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been investigated for its potential use as a building block in the synthesis of organic molecules and as a precursor for the preparation of functional materials.
Propriétés
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-8-11(15-10(9)2)12(14)13-6-4-3-5-7-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWWDNJAKAVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


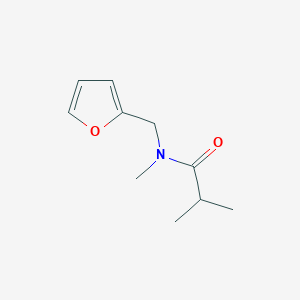

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
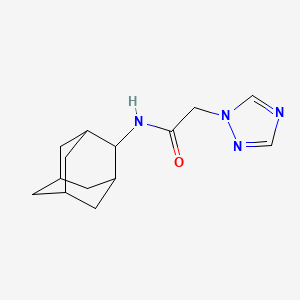
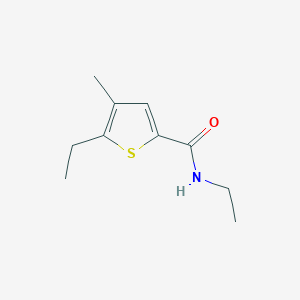

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)

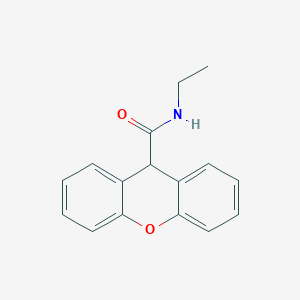
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)


